CZL55 is a chemical compound recognized for its role as a caspase-1 inhibitor, which has significant implications in the treatment of various neurological conditions, particularly febrile seizures. The compound is classified within the broader category of small molecule inhibitors that target specific enzymes involved in inflammatory processes and cell death.
CZL55 was identified through structure-based drug design methodologies aimed at developing therapeutic agents for conditions characterized by excessive neuronal excitability. The compound is referenced in scientific literature for its potential to modulate inflammatory responses in the central nervous system, thus providing a pathway for therapeutic intervention in epilepsy and related disorders .
CZL55 is categorized as an inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response and apoptosis. The inhibition of this enzyme can help mitigate neuroinflammation, making CZL55 a candidate for research into treatments for febrile seizures and other neurological disorders .
The synthesis of CZL55 involves several advanced organic chemistry techniques, including:
The synthesis typically begins with readily available precursors that undergo a series of reactions, including nucleophilic substitutions and cyclization processes. The specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.
The molecular structure of CZL55 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure can be represented as follows:
The three-dimensional conformation of CZL55 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with caspase-1.
CZL55 participates in various chemical reactions primarily associated with its mechanism of action as a caspase-1 inhibitor. Key reactions include:
The binding affinity and kinetics can be assessed through methods such as surface plasmon resonance or enzyme activity assays. These techniques allow researchers to quantify how effectively CZL55 inhibits caspase-1 compared to other compounds.
CZL55 exerts its pharmacological effects by selectively inhibiting caspase-1, thereby reducing the cleavage of pro-inflammatory cytokines such as interleukin-1β. This inhibition leads to decreased inflammation and neuronal excitability, which are critical factors in the pathophysiology of febrile seizures.
Experimental data from studies indicate that treatment with CZL55 results in significant reductions in seizure frequency and severity in animal models, highlighting its potential therapeutic benefits .
Relevant analyses include melting point determination and spectral analysis (UV-visible, infrared) to confirm structural integrity.
CZL55 has several scientific applications primarily focused on:
The development of caspase-1 inhibitors represents a significant advancement in targeting inflammasome-driven pathologies. Caspase-1, a cysteine-aspartic protease, cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, amplifying inflammatory cascades. Early inhibitors like VX-765 (Belnacasan) demonstrated proof-of-concept in autoimmune diseases but faced limitations in bioavailability and specificity [7]. The quest for brain-penetrant inhibitors for neurological conditions highlighted the need for low-molecular-weight (MW) compounds with optimized pharmacodynamics. This drive led to structure-based drug design (SBDD) approaches, where virtual screening of chemical libraries against caspase-1’s active site identified novel scaffolds. CZL55 emerged from this paradigm, designed to overcome previous compounds' pharmacokinetic shortcomings while maintaining nanomolar potency [7].
Table 1: Evolution of Key Caspase-1 Inhibitors
Compound | IC₅₀ | Molecular Weight | Key Advancement |
---|---|---|---|
VX-765 | ~7 nM | 452.5 g/mol | Clinical proof-of-concept |
Ac-YVAD-CMK | ~20 nM | 771.8 g/mol | Peptide-based specificity |
CZL55 | 24 nM | 386.4 g/mol | Brain-penetrant; optimized ligand efficiency |
CZL80 | ~40 nM | 368.4 g/mol | Validated in vivo seizure models |
CZL55 serves as a critical pharmacological tool for dissecting inflammasome signaling. Studies using in utero electroporation of caspase-1 in mice demonstrated that neuronal overexpression heightens excitability and susceptibility to febrile seizures (FS). Conversely, caspase-1 knockout mice exhibit FS resistance. In this model, CZL55 (IC₅₀ = 24 nM) significantly reduced FS incidence by suppressing neuronal hyperexcitability and IL-1β maturation [1] [7]. Beyond acute seizures, CZL55 administration in adult mice attenuated later epileptogenesis, implicating caspase-1 in the transition from initial insults to chronic epilepsy. This dual-phase efficacy underscores its utility in modeling neuroinflammation-epilepsy crosstalk. Unlike antibody-based biologics, CZL55’s small size enables efficient blood-brain barrier penetration, making it ideal for CNS inflammasome studies [3] [7].
CZL55 (CAS# 667408-87-9) is classified as a synthetic, low-MW (386.40 g/mol) caspase-1 inhibitor with the chemical name 5-((3-((2,4-dimethoxyphenyl)carbamoyl)phenyl)amino)-5-oxopentanoic acid. Its structure comprises three key domains:
Biophysically, CZL55 acts as a reversible, competitive inhibitor, occupying the enzyme’s active cleft. Molecular docking reveals hydrophobic interactions between its dimethoxyphenyl group and Tyr56/Arg113 residues, while the pentanoic acid tail stabilizes the complex via polar contacts. This binding mode disrupts caspase-1’s substrate-processing ability, confirmed by in vitro enzymatic assays showing >90% inhibition at 100 nM concentrations [1] [7].
Table 2: Chemical and Biophysical Profile of CZL55
Property | Value |
---|---|
CAS Number | 667408-87-9 |
Molecular Formula | C₂₀H₂₂N₂O₆ |
Exact Mass | 386.15 g/mol |
XLogP | ~2.8 (moderate lipophilicity) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Solubility (DMSO) | 125 mg/mL (323.5 mM) |
Target IC₅₀ | 24 nM (caspase-1) |
Primary Indication (Research) | Febrile seizures, epileptogenesis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9